molecular formula C22H24N4O2S B10972729 2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10972729
M. Wt: 408.5 g/mol
InChI Key: GOHQZZDIDFNSDZ-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolopyrimidine core. The presence of diethoxybenzyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common method includes the cyclocondensation of β-carbonyl-substituted benzo[f]chromenes with hydrazine derivatives . The reaction is typically carried out in acetic acid under reflux conditions for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a potent inhibitor.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-(3,4-Diethoxybenzyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique benzothieno ring and diethoxybenzyl groups, which enhance its chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[(3,4-diethoxyphenyl)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C22H24N4O2S/c1-3-27-16-10-9-14(11-17(16)28-4-2)12-19-24-21-20-15-7-5-6-8-18(15)29-22(20)23-13-26(21)25-19/h9-11,13H,3-8,12H2,1-2H3

InChI Key

GOHQZZDIDFNSDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)OCC

Origin of Product

United States

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